![molecular formula C15H11NO2 B3372885 3-[2-(3-Aminophenyl)ethynyl]benzoic acid CAS No. 930395-90-7](/img/structure/B3372885.png)
3-[2-(3-Aminophenyl)ethynyl]benzoic acid
Overview
Description
3-[2-(3-Aminophenyl)ethynyl]benzoic acid (3-APBA) is an organic compound with a wide range of applications in the scientific research field. It is a valuable tool for researchers to study the biochemical and physiological effects of various substances. 3-APBA is also used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. This article will provide an overview of 3-APBA, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemical Synthesis
“3-[2-(3-Aminophenyl)ethynyl]benzoic acid” can be used as a building block in the synthesis of various complex molecules. Its structure, which includes both an amine and a carboxylic acid group, makes it versatile for reactions with a wide range of other compounds .
Material Science
In material science, this compound could potentially be used in the development of new materials. The presence of the ethynyl group could allow it to form polymers or covalent organic frameworks, which have applications in areas like gas storage, catalysis, and drug delivery .
Photodynamic Therapy
Related compounds, such as porphyrin derivatives, have been used in photodynamic therapy (PDT) for cancer treatment . While “3-[2-(3-Aminophenyl)ethynyl]benzoic acid” itself may not be a porphyrin derivative, its structure could potentially be modified to create new photosensitizers for PDT .
Cell Imaging
The compound could potentially be used in cell imaging. Similar to its potential use in PDT, modifications to the structure of “3-[2-(3-Aminophenyl)ethynyl]benzoic acid” could result in compounds that absorb and emit light in a useful way for imaging cells .
Biological Studies
Given its structure, “3-[2-(3-Aminophenyl)ethynyl]benzoic acid” could potentially interact with various biological targets. This could make it useful for studying these targets or potentially even as a starting point for the development of new drugs .
Analytical Chemistry
In analytical chemistry, “3-[2-(3-Aminophenyl)ethynyl]benzoic acid” could potentially be used as a reagent or a standard for certain types of chemical analyses .
Safety and Hazards
properties
IUPAC Name |
3-[2-(3-aminophenyl)ethynyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-14-6-2-4-12(10-14)8-7-11-3-1-5-13(9-11)15(17)18/h1-6,9-10H,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVXLVGENPCMDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C#CC2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277497 | |
Record name | 3-[2-(3-Aminophenyl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Aminophenyl)ethynyl]benzoic acid | |
CAS RN |
930395-90-7 | |
Record name | 3-[2-(3-Aminophenyl)ethynyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930395-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(3-Aminophenyl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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